molecular formula C33H57Co2O6+3 B8086140 cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Cat. No.: B8086140
M. Wt: 667.7 g/mol
InChI Key: KWUJRYKUMDFSAX-NRKDBUQUSA-K
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Description

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound featuring cobalt in the +3 oxidation state. This compound is notable for its unique structure, which includes a cobalt ion coordinated to a ligand derived from 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. The presence of cobalt in the +3 oxidation state imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of cobalt salts with the appropriate ligand under controlled conditions. One common method involves the use of cobalt(III) chloride and the ligand precursor in an organic solvent, followed by heating and stirring to facilitate the coordination reaction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with adjustments to accommodate larger volumes and ensure consistent quality. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield cobalt(IV) species, while reduction reactions can produce cobalt(II) or cobalt(I) complexes. Substitution reactions result in new cobalt complexes with different ligands .

Mechanism of Action

The mechanism of action of cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt ion facilitates electron transfer processes, enabling the activation of substrates and promoting chemical transformations. In biological systems, the compound may interact with cellular components, leading to the generation of reactive oxygen species and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic and biological applications, where other cobalt(III) complexes may not perform as well .

Properties

IUPAC Name

cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.2Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUJRYKUMDFSAX-NRKDBUQUSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+3].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Co+3].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57Co2O6+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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